2-Piperidin-4-yl-2H-pyrazol-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

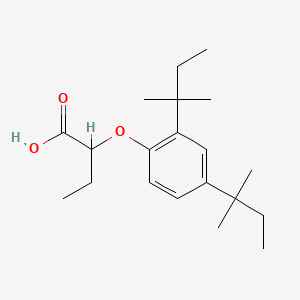

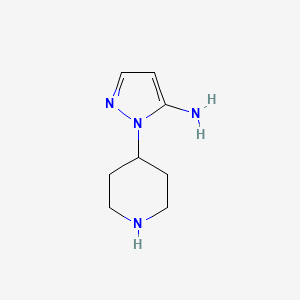

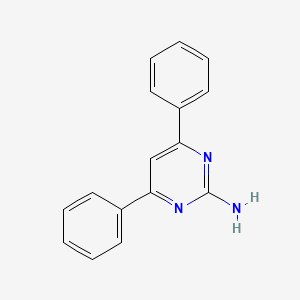

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a biochemical used for proteomics research1. It has a molecular formula of C8H14N4 and a molecular weight of 166.2212.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. However, there are general methods for the synthesis of piperidine derivatives, which involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.Molecular Structure Analysis

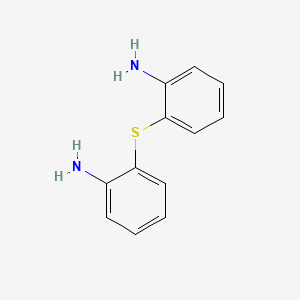

The molecular structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine consists of a piperidine ring attached to a pyrazole ring via a nitrogen atom2. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms2.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Piperidin-4-yl-2H-pyrazol-3-ylamine are not available in the retrieved data. However, pyrazole derivatives, which include 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, are known to participate in various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine include a molecular weight of 166.222. Other properties such as boiling point, density, and pKa are predicted to be 355.5±32.0 °C, 1.37±0.1 g/cm3, and 9.86±0.10 respectively2.Applications De Recherche Scientifique

Drug Discovery

- Field : Pharmaceutical Sciences

- Application : Piperidine derivatives are utilized in various therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods : The methods of application or experimental procedures vary depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested for their biological activity .

- Results : The results also vary depending on the specific application. For example, piperine, a piperidine derivative, has shown powerful antioxidant action and activity against cancer, inflammation, hypertension, and asthma .

Synthesis of Piperidine Derivatives

- Field : Organic Chemistry

- Application : Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Proteomics Research

- Field : Biochemistry

- Application : “2-Piperidin-4-yl-2H-pyrazol-3-ylamine” is used as a biochemical for proteomics research .

- Methods : The specific methods of application or experimental procedures would depend on the particular proteomics research being conducted. Typically, these compounds are used in various assays or experiments to study protein interactions, modifications, and functions .

Inhibitor in Cancer Research

- Field : Oncology

- Application : A compound similar to “2-Piperidin-4-yl-2H-pyrazol-3-ylamine”, known as “2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)”, has been discovered as a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

- Methods : This compound is typically used in preclinical and clinical trials to evaluate its efficacy and safety in treating certain types of cancer .

- Results : The results showed that this compound is efficacious in BRCA-1 and -2 mutant tumors .

Proteomics Research

- Field : Biochemistry

- Application : “2-Piperidin-4-yl-2H-pyrazol-3-ylamine” is used as a biochemical for proteomics research .

- Methods : The specific methods of application or experimental procedures would depend on the particular proteomics research being conducted. Typically, these compounds are used in various assays or experiments to study protein interactions, modifications, and functions .

Anti-tubercular Agents

- Field : Pharmacology

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods : This compound is typically used in preclinical trials to evaluate its efficacy and safety in treating tuberculosis .

- Results : The results showed that this compound has potential anti-tubercular activity .

Safety And Hazards

The safety and hazards associated with 2-Piperidin-4-yl-2H-pyrazol-3-ylamine are not specified in the retrieved data. However, it’s classified as an irritant2.

Orientations Futures

The future directions of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine are not specified in the retrieved data. However, compounds containing a piperidine ring are being researched for their potential therapeutic applications6.

Propriétés

IUPAC Name |

2-piperidin-4-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLYKKYZWBQKLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349490 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

CAS RN |

957478-21-6 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)